3-amino-1-methyl-1H-pyrazole-4-carboxylic acid
Overview
Description
3-amino-1-methyl-1H-pyrazole-4-carboxylic acid is an organic compound with the molecular formula C5H7N3O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms
Mechanism of Action
Target of Action
Related pyrazole derivatives have shown potent antileishmanial and antimalarial activities . These activities suggest that the compound may interact with biological targets involved in these diseases, such as enzymes in the metabolic pathways of the Leishmania and Plasmodium parasites .
Mode of Action
A molecular docking study of a related compound showed a desirable fitting pattern in the active site of leishmania major pteridine reductase 1 (lmptr1), characterized by lower binding free energy . This suggests that 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid might interact with its targets in a similar manner, leading to inhibition of the target’s function.
Biochemical Pathways
Related compounds have been used as succinate dehydrogenase inhibitors (sdhi) in fungicides . Succinate dehydrogenase is a key enzyme in the citric acid cycle and the mitochondrial electron transport chain. Inhibition of this enzyme disrupts energy production in the cell, leading to cell death .
Result of Action
Related compounds have shown significant antileishmanial and antimalarial activities . This suggests that this compound might also exhibit similar biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of hydrazine derivatives with β-keto esters or β-diketones. One common method includes the condensation of 3-methyl-1-phenyl-1H-pyrazol-5-ol using a catalyst such as Nano-ZnO . Another approach involves the use of transition-metal catalysts and photoredox reactions .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of inexpensive and readily available starting materials, such as N,N-dimethylacrylamide, followed by substitution, cyclization, methylation, and alkaline hydrolysis .
Chemical Reactions Analysis
Types of Reactions
3-amino-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, β-keto esters, β-diketones, and various catalysts like Nano-ZnO and transition metals . Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-amino-1-methyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 3-amino-4-carboxypyrazole
- 3-amino-4-pyrazolecarboxylic acid
- 5-amino-4-pyrazolecarboxylic acid
- 3-amino-1-methyl-1H-pyrazole-4-carboxylate
Uniqueness
3-amino-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 1-position and amino group at the 3-position make it a versatile intermediate for the synthesis of various heterocyclic compounds .
Properties
IUPAC Name |
3-amino-1-methylpyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-8-2-3(5(9)10)4(6)7-8/h2H,1H3,(H2,6,7)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHYJHNAHXOFAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599565 | |
Record name | 3-Amino-1-methyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151733-97-0 | |
Record name | 3-Amino-1-methyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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